

# Application of UNC7096 in identifying novel NSD2-PWWP1 interacting partners.

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase crucial for chromatin regulation. Its dysregulation is implicated in various cancers, including multiple myeloma. The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a "reader" domain that specifically recognizes dimethylated lysine 36 on histone H3 (H3K36me2), anchoring NSD2 to chromatin.[1][2][3][4][5] Understanding the protein-protein interactions mediated by this domain is critical for elucidating NSD2 function and developing targeted therapies. **UNC7096** is a potent and selective biotinylated chemical probe designed to facilitate the identification of NSD2-PWWP1 interacting partners.[6][7][8]

**UNC7096** is a derivative of the selective NSD2-PWWP1 inhibitor, UNC6934.[6][7] The biotin tag enables the efficient capture of the NSD2-PWWP1 domain and its associated protein complexes from cell lysates using affinity purification techniques.[6][7] Subsequent analysis by mass spectrometry (AP-MS) allows for the identification of both known and novel interacting proteins.[1][9][10] This approach provides a powerful tool for exploring the NSD2-PWWP1 interactome and discovering new avenues for therapeutic intervention.



## **Principle of the Method**

The application of **UNC7096** for identifying NSD2-PWWP1 interacting partners is based on an affinity purification-mass spectrometry (AP-MS) workflow. **UNC7096** binds with high affinity to the aromatic cage of the NSD2-PWWP1 domain, mimicking the binding of its natural ligand, H3K36me2.[6][7] The biotin moiety on **UNC7096** allows for the capture of the **UNC7096**-NSD2-PWWP1 complex and its interacting partners using streptavidin-coated beads. These captured proteins are then eluted and identified by mass spectrometry. To distinguish specific interactors from non-specific binders, a competition experiment is often performed using the non-biotinylated parent compound, UNC6934, to displace specific binders from **UNC7096**.[1][3]

# **Quantitative Data Summary**

The following table summarizes the key quantitative parameters of **UNC7096** and its parent compound, UNC6934, which are crucial for designing and interpreting experiments.

Compound	Target Domain	Binding Affinity (Kd)	IC50 (vs. H3K36me2- nucleosome interaction)
UNC7096	NSD2-PWWP1	46 nM[6][7][8]	Not Applicable
UNC6934	NSD2-PWWP1	91 ± 8 nM[1][3][8]	104 ± 13 nM[1][3]

# **Experimental Protocols**

# Protocol 1: Affinity Purification of NSD2-PWWP1 and Interacting Partners using UNC7096

This protocol outlines the steps for using **UNC7096** to capture NSD2-PWWP1 and its associated proteins from whole-cell lysates.

#### Materials:

- KMS-11 (or other relevant) cells
- UNC7096 (biotinylated affinity reagent)



- UNC6934 (non-biotinylated competitor)
- High-salt lysis buffer (e.g., 20 mM HEPES pH 7.5, 350 mM KCl, 1% Triton X-100)[10]
- Protease inhibitor cocktail
- Streptavidin-coated magnetic beads
- Wash buffer (e.g., lysis buffer with lower salt concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Cell Lysis:
  - Harvest cells and wash twice with ice-cold PBS.
  - Resuspend the cell pellet in high-salt lysis buffer supplemented with a protease inhibitor cocktail.[10]
  - Lyse the cells by passing the suspension through a 25-gauge needle five times, followed by incubation on ice for 20 minutes.[10]
  - Clarify the lysate by centrifugation at 18,000 x g for 20 minutes at 4°C.[10]
  - Collect the supernatant (whole-cell lysate) and determine the protein concentration.
- Affinity Purification (Pulldown):
  - For each pulldown, pre-incubate a sufficient amount of whole-cell lysate with either
    UNC7096 (e.g., 1-5 μM) or a vehicle control (e.g., DMSO) for 1-2 hours at 4°C with gentle rotation.
  - $\circ$  For competition experiments, pre-incubate the lysate with an excess of UNC6934 (e.g., 20  $\mu$ M) for 1 hour before adding UNC7096.[3]



- Equilibrate streptavidin-coated magnetic beads by washing them three times with lysis buffer.
- Add the equilibrated beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the biotinylated UNC7096 complexes.

#### Washing:

- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specific binders.

#### • Elution:

- Elute the captured proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Pellet the beads and collect the supernatant containing the eluted proteins.

#### • Analysis:

- The eluted proteins can be analyzed by Western blotting to confirm the pulldown of NSD2.
- For the identification of interacting partners, proceed to Protocol 2.

# Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol describes the preparation of eluted proteins for identification by liquid chromatography-mass spectrometry (LC-MS/MS).

#### Procedure:

- Protein Gel Electrophoresis:
  - Run the eluted protein samples on a 1D SDS-PAGE gel.



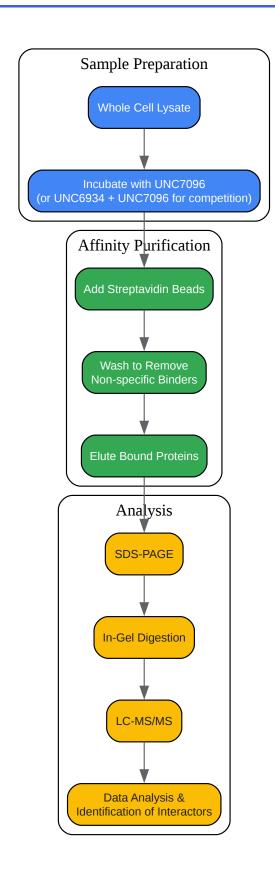
- Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie brilliant blue).
- In-Gel Digestion:
  - Excise the entire protein lane or specific bands of interest from the gel.
  - Destain the gel slices.
  - Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide.
  - Digest the proteins overnight with a suitable protease, such as trypsin.
- Peptide Extraction and Cleanup:
  - Extract the digested peptides from the gel slices using a series of acetonitrile and formic acid washes.
  - Pool the extracts and dry them in a vacuum centrifuge.
  - Desalt and concentrate the peptides using a C18 StageTip or equivalent.
- LC-MS/MS Analysis:
  - Reconstitute the cleaned peptides in a suitable buffer for mass spectrometry.
  - Analyze the peptides by LC-MS/MS using an appropriate instrument and data acquisition method.
- Data Analysis:
  - Process the raw MS/MS data using a search engine (e.g., MaxQuant) against a human protein database.[10]
  - Perform label-free quantification to identify proteins that are significantly enriched in the UNC7096 pulldown compared to the control and competition samples.[1][10] Proteins significantly depleted in the presence of the UNC6934 competitor are considered high-confidence interactors.[1]



# Visualizations Experimental Workflow

The following diagram illustrates the workflow for identifying NSD2-PWWP1 interacting partners using **UNC7096**.





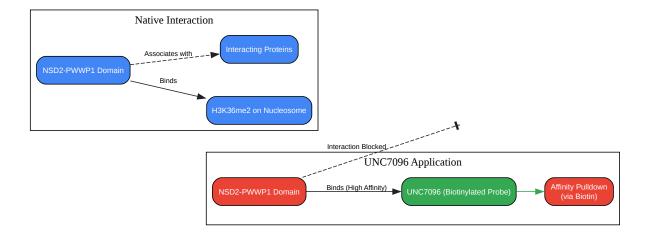
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Caption: Workflow for **UNC7096**-mediated affinity purification-mass spectrometry.



## **NSD2-PWWP1 Interaction Pathway**

This diagram illustrates the principle of **UNC7096** in the context of NSD2-PWWP1's natural interaction.



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Caption: **UNC7096** competitively binds NSD2-PWWP1, enabling pulldown of interactors.

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